molecular formula C10H4N2O2S B15165209 [1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile CAS No. 225242-15-9

[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile

Cat. No.: B15165209
CAS No.: 225242-15-9
M. Wt: 216.22 g/mol
InChI Key: XVXGUQJZXIGORR-UHFFFAOYSA-N
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Description

[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile is a fused heterocyclic compound featuring a benzothiazole core integrated with a 1,4-dioxane ring system at the [2,3-f] position.

Properties

CAS No.

225242-15-9

Molecular Formula

C10H4N2O2S

Molecular Weight

216.22 g/mol

IUPAC Name

[1,4]dioxino[2,3-f][1,3]benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H4N2O2S/c11-5-10-12-6-3-7-8(4-9(6)15-10)14-2-1-13-7/h1-4H

InChI Key

XVXGUQJZXIGORR-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(O1)C=C3C(=C2)SC(=N3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α-oxocarboxylic acids under photooxidative conditions with blue UV irradiation and hydrogen peroxide as an oxidant .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, imines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Studied for its unique electronic properties and potential as a ligand in coordination chemistry.

Biology and Medicine:

Industry:

  • Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile is not fully understood. it is believed to interact with biological targets through the benzothiazole moiety, which is known to bind to various enzymes and receptors. The nitrile group may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between [1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile and its analogues:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Topological Polar Surface Area (Ų) Key Features
This compound Benzothiazole + 1,4-dioxino fusion -CN at position 2 C₁₀H₄N₂O₂S 232.22 ~118* High planarity, electron-withdrawing -CN, sulfur-enhanced stability
[1,4]Dioxino[2,3-g]benzothiazole-2-carbonitrile (Isomer) Benzothiazole + 1,4-dioxino fusion -CN at position 2 C₁₀H₄N₂O₂S 232.22 ~118* Positional isomerism ([2,3-g] vs. [2,3-f]); altered ring connectivity
3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile Benzoxazine (O/N heterocycle) -CN at position 2, saturated ring C₉H₈N₂O 160.18 118 Reduced aromaticity, higher hydrogen content, increased solubility
2,3-Dihydro-3-oxo-5H-pyrido[3,4-b][1,4]benzothiazine-4-carbonitrile Pyrido-benzothiazine + ketone -CN at position 4, -C=O at position 3 C₁₃H₈N₂OS 260.28 ~130* Pyridine fusion, ketone group enhances H-bonding potential
3-Amino-9H-thieno[3,2-b][1,4]benzothiazine-2-carbonitrile Thieno-benzothiazine -CN at position 2, -NH₂ at position 3 C₁₃H₁₂N₂S₂ 260.37 ~110* Thiophene fusion, amino group introduces basicity and reactivity

*Estimated based on structural similarity.

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects: The -CN group in this compound lowers electron density in the aromatic system, enhancing stability and directing electrophilic substitution. This contrasts with amino-substituted analogues (e.g., 3-Amino-9H-thieno[3,2-b][1,4]benzothiazine-2-carbonitrile), where -NH₂ increases electron density .
  • Solubility : The benzoxazine derivative (C₉H₈N₂O) exhibits higher solubility in polar solvents due to reduced aromaticity and hydrogen-bonding capacity from the saturated ring .

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